![molecular formula C17H25NO2 B5834375 N-cyclooctyl-2-(3-methylphenoxy)acetamide](/img/structure/B5834375.png)
N-cyclooctyl-2-(3-methylphenoxy)acetamide
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Overview
Description
N-cyclooctyl-2-(3-methylphenoxy)acetamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. This compound belongs to the class of nootropic agents that are used to enhance cognitive function and memory. In recent years, CX614 has gained significant attention due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
N-cyclooctyl-2-(3-methylphenoxy)acetamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic transmission and plasticity. It enhances the activity of AMPA receptors by increasing the affinity of the receptor for glutamate, the primary neurotransmitter involved in synaptic transmission.
Biochemical and Physiological Effects:
N-cyclooctyl-2-(3-methylphenoxy)acetamide has been shown to enhance synaptic plasticity, increase the release of neurotransmitters, and improve cognitive function and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclooctyl-2-(3-methylphenoxy)acetamide is its ability to enhance synaptic plasticity, which makes it a valuable tool for studying the mechanisms of learning and memory. However, one of the limitations of N-cyclooctyl-2-(3-methylphenoxy)acetamide is its short half-life, which makes it difficult to study its long-term effects.
Future Directions
There are several future directions for the research on N-cyclooctyl-2-(3-methylphenoxy)acetamide. One area of focus is the development of more potent and selective AMPA receptor modulators that can be used to treat neurological disorders. Another area of focus is the study of the long-term effects of N-cyclooctyl-2-(3-methylphenoxy)acetamide on cognitive function and memory. Additionally, the potential use of N-cyclooctyl-2-(3-methylphenoxy)acetamide in combination with other drugs for the treatment of neurological disorders is an area of interest for future research.
Synthesis Methods
The synthesis of N-cyclooctyl-2-(3-methylphenoxy)acetamide involves the reaction of 3-methylphenol with cyclooctylamine in the presence of acetic anhydride to form the corresponding amide. The amide is then reacted with sodium hydroxide and 2-chloroacetyl chloride to obtain the final product, N-cyclooctyl-2-(3-methylphenoxy)acetamide.
Scientific Research Applications
N-cyclooctyl-2-(3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to enhance synaptic plasticity, increase the release of neurotransmitters, and improve cognitive function and memory.
properties
IUPAC Name |
N-cyclooctyl-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14-8-7-11-16(12-14)20-13-17(19)18-15-9-5-3-2-4-6-10-15/h7-8,11-12,15H,2-6,9-10,13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASCSRFJUMCXET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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